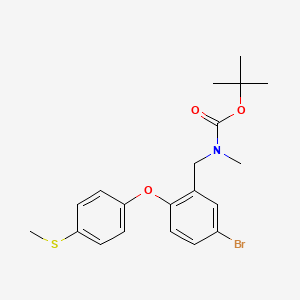

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[5-bromo-2-(4-methylsulfanylphenoxy)phenyl]methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO3S/c1-20(2,3)25-19(23)22(4)13-14-12-15(21)6-11-18(14)24-16-7-9-17(26-5)10-8-16/h6-12H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELSEYTDMWQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)OC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate typically involves multiple steps. One common method includes the following steps:

Thioether Formation: The attachment of a methylthio group to the phenoxy ring.

Carbamate Formation: The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 exhibits reactivity in palladium-catalyzed cross-coupling reactions. In studies using analogous bromo-carbamates, Suzuki-Miyaura couplings with arylboronic acids proceed efficiently under microwave irradiation (80–120°C, 1–3 h), achieving yields of 72–89% . The tert-butyl carbamate group remains stable under these conditions, acting as an orthogonal protecting group.

Base-Mediated Cyclization Pathways

Under strong basic conditions (NaH/DMF, 60–90°C), this compound participates in tandem substitution-cyclization reactions. Key findings include:

Steric hindrance from the tert-butyl group suppresses cyclization with bulkier carbamates, favoring direct substitution products .

Copper-Catalyzed Heterocycle Formation

In the presence of CuI (10 mol%), l-proline (20 mol%), and NaH (2 eq.), this compound undergoes intramolecular C–O bond formation to yield benzofuran scaffolds:

Representative Example

textTert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate → 5-Methoxy-2-(thiophen-2-yl)benzofuran-3-carbonitrile Conditions: DMF, 90°C, 12h Yield: 78% [4]

Stability Under Acidic Conditions

The tert-butoxycarbonyl (BOC) group demonstrates stability in mild acids (e.g., TFA/CH₂Cl₂, 0°C) but cleaves quantitatively in concentrated TFA at 25°C over 10h . This property enables selective deprotection strategies in multi-step syntheses.

Comparative Reactivity Analysis

A reactivity study of analogous bromocarbamates revealed:

This compound’s synthetic utility stems from its dual functionality – the bromoaryl group enables cross-coupling diversification, while the carbamate protects amines during multi-step sequences. Current research focuses on its application in bioactive molecule synthesis, particularly kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Inhibitory Effects on Enzymes

Research indicates that carbamate derivatives, including tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate, may exhibit inhibitory effects on cholinesterase enzymes. These enzymes are crucial in the nervous system for breaking down neurotransmitters. Studies have shown that certain carbamate compounds can act as effective inhibitors, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of carbamate compounds. The presence of the methylthio group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further investigation as an antimicrobial agent .

Pesticide Development

Given its structural characteristics, this compound could be explored for use in pesticide formulations. Carbamates are known for their insecticidal properties, and modifications to their structure can lead to improved efficacy and selectivity against target pests while minimizing environmental impact .

Case Study 1: Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that specific carbamate derivatives exhibited varying degrees of inhibition on acetylcholinesterase and butyrylcholinesterase. The results indicated that this compound could be further optimized for enhanced activity against these enzymes, potentially leading to new therapeutic agents for cognitive disorders .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several carbamate compounds, this compound was found to demonstrate moderate antibacterial activity against Gram-positive bacteria. The study suggested that the compound's unique structure contributed to its ability to disrupt bacterial cell wall synthesis, warranting further exploration in agricultural applications .

Potential Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential development of cholinesterase inhibitors for neurodegenerative diseases. |

| Agricultural Chemistry | Exploration as a novel pesticide with targeted activity against specific pests. |

| Antimicrobial Agents | Development of new antibacterial formulations based on structural modifications of the compound. |

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various binding interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl benzyl (5-bromo-2-methylphenyl)carbamate: Similar structure but lacks the methylthio group.

Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a phenoxy group.

Uniqueness

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical and biological properties

Biological Activity

Tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate (CAS No. 364324-01-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and pesticide chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C20H24BrNO3S

- Molecular Weight : 438.38 g/mol

- Boiling Point : Approximately 496.8 °C (predicted)

- Density : 1.35 g/cm³ (predicted)

- pKa : -1.49 (predicted)

This compound is hypothesized to exert its biological effects through the inhibition of cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially affecting cognitive functions.

Neuropharmacological Effects

Research indicates that compounds similar to tert-butyl carbamates exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system. For instance, studies on various carbamate derivatives have shown IC50 values ranging from 1.60 µM to over 300 µM for AChE inhibition . The specific activity of this compound remains to be fully characterized, but its structural similarities suggest potential efficacy in this area.

Pesticidal Activity

Carbamate compounds are widely used as pesticides due to their ability to inhibit AChE in pests, leading to neurotoxicity and death. The biological hydrolysis of carbamates can produce toxic metabolites, which may accumulate in the environment and pose risks to non-target organisms . The compound's structure suggests it may function similarly, warranting further investigation into its environmental impact and efficacy as a pesticide.

Case Study 1: Inhibition of Cholinesterases

A study involving various thioether-substituted carbamates demonstrated that these compounds could effectively inhibit both AChE and butyrylcholinesterase (BChE). The most potent inhibitors showed selectivity towards BChE, which could indicate potential therapeutic applications in treating conditions like Alzheimer's disease . Although specific data on this compound is limited, its structural attributes suggest it may possess similar inhibitory properties.

Case Study 2: Environmental Impact Assessment

Research on N-methyl carbamate pesticides highlighted their degradation pathways and the environmental risks associated with their use. The hydrolysis products can be toxic and persist in sediments, affecting microbial populations and overall ecosystem health . Understanding the degradation pathways of this compound is essential for assessing its safety and environmental impact.

Data Table: Comparison of Biological Activities

| Compound Name | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Toxicity Level |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Carbaryl (N-methyl carbamate) | 88 | 57 | Moderate |

| Aldicarb | 40 | 11 | High |

Note: TBD = To Be Determined; data for tert-butyl compound is not yet available.

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-butyl 5-bromo-2-(4-(methylthio)phenoxy)benzyl(methyl)carbamate in academic settings?

A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in anhydrous DMF. For example, tert-butyl carbamate intermediates are synthesized by activating carboxylic acids with HATU, followed by coupling with amines or alcohols under inert atmospheres (e.g., argon) . Purification via reverse-phase flash chromatography (RP-FC) is typical, yielding products in moderate to high purity (31–95% yields) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key techniques include:

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI-MS) .

- NMR spectroscopy (1H, 13C) to verify substituent positions and stereochemistry .

- HPLC for purity assessment, particularly for intermediates with halogenated or sulfur-containing groups .

- TLC monitoring during synthesis to track reaction progress .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation of vapors or dust .

- Avoid exposure to strong acids/bases, which may degrade the carbamate group .

- Store at room temperature in airtight containers, protected from light and moisture .

Advanced Research Questions

Q. How can researchers optimize low yields observed during the coupling step of similar tert-butyl carbamates?

Low yields often arise from incomplete activation of carboxylic acids or competing side reactions. Strategies include:

Q. What experimental designs address contradictions in reported reaction yields for tert-butyl carbamate derivatives?

For example, yields ranging from 31% to 90% may reflect differences in:

Q. How does the methylthio (-SMe) substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

The methylthio group is a moderate electron-donating substituent, which may deactivate the aromatic ring toward electrophilic attack but enhance stability in radical or coupling reactions. Comparative studies with -OMe or -Cl analogs can clarify its electronic effects .

Q. What strategies mitigate stability issues during long-term storage of tert-butyl carbamates?

- Degradation pathways : Hydrolysis of the carbamate group under acidic/alkaline conditions is a key concern. Stability tests in buffered solutions (pH 3–10) can identify optimal storage conditions .

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) may enhance shelf life for biological studies .

Q. How can researchers validate the compatibility of this compound with catalytic systems (e.g., transition-metal catalysts)?

Perform small-scale compatibility tests:

Q. What analytical methods resolve ambiguities in stereochemical assignments for chiral carbamate intermediates?

Q. How do researchers address discrepancies between computational predictions and experimental data for tert-butyl carbamate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.